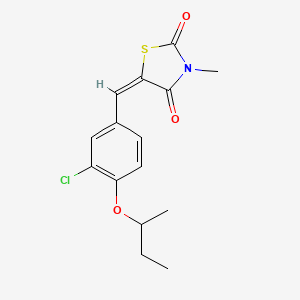![molecular formula C24H18ClFN2O3 B5353639 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5353639.png)
5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione varies depending on its application. In anti-cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In anti-inflammatory research, it has been shown to inhibit the production of inflammatory cytokines and chemokines. In drug delivery research, it has been shown to enhance the bioavailability and efficacy of drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In anti-cancer research, it has been shown to induce cell cycle arrest, increase reactive oxygen species production, and inhibit DNA synthesis. In anti-inflammatory research, it has been shown to reduce the expression of cyclooxygenase-2 and nitric oxide synthase. In drug delivery research, it has been shown to increase drug solubility and permeability.
Advantages and Limitations for Lab Experiments
The advantages of using 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione in lab experiments include its high potency, low toxicity, and diverse applications. However, its limitations include its high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for research on 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione. In medicinal chemistry, further studies are needed to optimize its anti-cancer and anti-inflammatory activities. In pharmacology, more research is needed to explore its potential as a drug delivery system for various drugs. In material science, more studies are needed to investigate its potential as a catalyst and for its optical properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.
Synthesis Methods
The synthesis of 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione involves the reaction of 4-fluorobenzaldehyde and 4-chlorobenzyl alcohol with 2,4-thiazolidinedione in the presence of a strong base. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In pharmacology, it has been studied for its potential as a drug delivery system. In material science, it has been investigated for its potential as a catalyst and for its optical properties.
Properties
IUPAC Name |
(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c25-19-7-1-18(2-8-19)15-31-21-11-5-16(6-12-21)13-22-23(29)28(24(30)27-22)14-17-3-9-20(26)10-4-17/h1-13H,14-15H2,(H,27,30)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZSTMYOKYJHF-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5353574.png)
![4-benzyl-3-ethyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5353579.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5353584.png)

![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)
![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
![N-(tert-butyl)-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5353626.png)
![4-(3,5-difluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5353633.png)

![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5353635.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride](/img/structure/B5353642.png)
